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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on their

purity and homogeneity. Following the intricate process of conjugating a potent small-molecule

drug to a monoclonal antibody, a heterogeneous mixture often results. This mixture can contain

the desired ADC with a specific drug-to-antibody ratio (DAR), as well as undesirable byproducts

such as unconjugated antibody, free drug, and aggregated or fragmented species. Therefore,

robust and efficient purification strategies are paramount to isolate the therapeutically active

ADC and ensure product quality. This document provides detailed application notes and

protocols for the primary techniques employed in the purification of ADCs after synthesis.

Introduction to ADC Purification Strategies
The purification of ADCs presents unique challenges due to the inherent heterogeneity of the

conjugation reaction and the physicochemical properties of the resulting conjugates. The

addition of hydrophobic cytotoxic drugs can increase the propensity for aggregation and alter

the surface charge of the antibody. Consequently, a multi-step purification strategy is often

necessary to remove process-related and product-related impurities. The most commonly

employed techniques include chromatography and tangential flow filtration.

Chromatographic methods form the cornerstone of ADC purification, offering high-resolution

separation based on various physicochemical properties. These include:
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Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic

radius, effectively removing aggregates and unconjugated small-molecule drugs.

Hydrophobic Interaction Chromatography (HIC): Exploits the increased hydrophobicity of

ADCs due to the conjugated drug, allowing for the separation of species with different DARs.

Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net

surface charge, which can be altered by the conjugation process. This method is effective for

removing charged impurities and, in some cases, resolving different DAR species.

Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is a

membrane-based technique widely used for buffer exchange, concentration, and the removal

of small-molecule impurities.[1] It is a rapid and scalable method often employed as a primary

purification step or in conjunction with chromatography.

Key Impurities to be Removed During ADC
Purification
Effective ADC purification strategies must target the removal of several key impurities to ensure

the final product's safety, efficacy, and stability.[2][3] These include:

Aggregates: High molecular weight species that can induce immunogenicity and alter the

pharmacokinetic profile of the ADC.[4]

Unconjugated Antibody (DAR=0): Antibodies that have not been conjugated with the drug

payload. Their presence can reduce the overall potency of the drug product.

Free Drug and Drug-Linker Species: Residual, highly cytotoxic small molecules that are not

covalently attached to the antibody. These impurities can cause off-target toxicity.[5]

Species with Undesirable DARs: The conjugation process often yields a mixture of ADCs

with varying numbers of drugs per antibody. Purification may be necessary to isolate a

population with a specific, optimal DAR.

Fragments: Low molecular weight antibody fragments that may be generated during

manufacturing or storage.
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Process-Related Impurities: Contaminants from the manufacturing process, such as host cell

proteins (HCPs), DNA, and endotoxins.

Comparative Performance of ADC Purification
Techniques
The selection of a purification strategy depends on the specific characteristics of the ADC, the

nature of the impurities, and the desired scale of production. The following table summarizes

typical performance metrics for the most common purification techniques.
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Purification
Technique

Primary
Application

Typical
Purity
Achieved

Typical
Yield

Key
Advantages

Key
Limitations

Size

Exclusion

Chromatogra

phy (SEC)

Aggregate

and free drug

removal,

buffer

exchange.[2]

[6]

>99%

monomer

purity

80-95%

Mild

conditions,

effective for

size-based

separation.[6]

Limited

resolution for

different DAR

species, not

easily

scalable for

large

volumes.[7]

Hydrophobic

Interaction

Chromatogra

phy (HIC)

Separation of

species with

different

DARs,

removal of

unconjugated

antibody.[8]

Can isolate

specific DAR

species

60-90%

High

resolution for

DAR

separation.[8]

Can be

product-

specific, may

require

optimization

of salt

concentration

s to prevent

precipitation.

[9]

Ion Exchange

Chromatogra

phy (IEX)

Removal of

aggregates,

charged

impurities,

and process-

related

impurities.[4]

[10]

High purity,

can reduce

aggregates to

≤ 0.1%.[11]

>90%

High binding

capacity,

robust and

scalable.[10]

Separation

can be

influenced by

the

conjugated

drug,

potentially

complex

method

development.

Tangential

Flow

Filtration

(TFF)

Removal of

free drug and

organic

solvents,

Effective

removal of

small

>90%[1] Rapid,
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efficient for

buffer

Does not

separate
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buffer

exchange,

and

concentration

.[12][13]

molecules

(>99.99%)

exchange.

[14]

aggregation

state.[9]

Application Notes and Protocols
This section provides detailed methodologies for the key ADC purification techniques.

Size Exclusion Chromatography (SEC) for
Aggregate and Free Drug Removal
Application Note:

SEC is a fundamental technique for polishing ADCs, primarily used to remove high molecular

weight aggregates and low molecular weight impurities like unconjugated drug-linkers.[2][15]

The separation is based on the differential partitioning of molecules between the mobile phase

and the stagnant liquid phase within the pores of the chromatography resin.[2] Larger

molecules, such as aggregates, are excluded from the pores and elute first, followed by the

ADC monomer, and finally the smaller, unconjugated drug molecules which can permeate the

pores and have a longer residence time on the column.[6] This method is typically performed

under non-denaturing conditions, preserving the integrity of the ADC.[6]

Experimental Protocol:

a. Materials:

SEC Column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

Chromatography System (e.g., ÄKTA system)

Mobile Phase/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another

suitable neutral buffer. The buffer should be filtered (0.22 µm) and degassed.

Crude ADC sample, clarified by centrifugation or filtration (0.22 µm).
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b. Method:

Column Packing and Equilibration:

Pack the SEC column with the chosen resin according to the manufacturer's instructions.

Equilibrate the column with at least 2 column volumes (CVs) of the mobile phase at the

desired flow rate until a stable baseline is achieved for UV absorbance and conductivity. A

typical flow rate for a lab-scale column is 0.5-1.0 mL/min.

Sample Loading:

Load the clarified ADC sample onto the column. The sample volume should not exceed 2-

5% of the total column volume to ensure optimal resolution.

Elution:

Elute the sample with the mobile phase at a constant flow rate.

Monitor the elution profile using a UV detector at 280 nm.

Fraction Collection:

Collect fractions corresponding to the different peaks in the chromatogram. Typically, the

first major peak corresponds to aggregates, the main peak to the ADC monomer, and later

eluting species to free drug and other small molecules.

Analysis:

Analyze the collected fractions for purity (e.g., by analytical SEC), DAR (e.g., by HIC or

LC-MS), and concentration (e.g., by UV-Vis spectroscopy).

Workflow Diagram:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13434096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Purification Process AnalysisPack SEC Column Equilibrate Column
(2 CVs Mobile Phase)

Load Sample
(2-5% of CV)

Prepare & Clarify
ADC Sample

Isocratic Elution
with Mobile Phase Monitor UV @ 280 nm Collect Fractions Analyze Fractions

(Purity, DAR)

Click to download full resolution via product page

Caption: Workflow for ADC purification using Size Exclusion Chromatography.

Hydrophobic Interaction Chromatography (HIC) for
DAR Species Separation
Application Note:

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios

(DARs).[8] The principle of HIC is based on the interaction between the hydrophobic moieties

on the ADC surface and a weakly hydrophobic stationary phase.[8] The conjugation of

hydrophobic drugs to the antibody increases its overall hydrophobicity. ADCs with higher DARs

are more hydrophobic and bind more strongly to the HIC resin.[8]

The process involves binding the ADC to the column in a high-salt buffer, which promotes

hydrophobic interactions.[8] Elution is achieved by decreasing the salt concentration in the

mobile phase, which weakens the hydrophobic interactions and allows the bound molecules to

elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR

species).[8]

Experimental Protocol:

a. Materials:

HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose, or TSKgel Phenyl-5PW)
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Chromatography System

Binding Buffer (Mobile Phase A): High-salt buffer, e.g., 25 mM Sodium Phosphate, 1.0 M

Ammonium Sulfate, pH 7.0.[16]

Elution Buffer (Mobile Phase B): Low-salt or no-salt buffer, e.g., 25 mM Sodium Phosphate,

pH 7.0.[16]

Crude ADC sample, buffer exchanged into the Binding Buffer or diluted with a high-salt

solution.

b. Method:

Column Equilibration:

Equilibrate the HIC column with at least 5 CVs of Binding Buffer (Mobile Phase A) at a

defined flow rate (e.g., 1 mL/min).

Sample Preparation and Loading:

Adjust the salt concentration of the ADC sample to match that of the Binding Buffer. This

can be done by adding a concentrated salt solution.[16]

Load the sample onto the equilibrated column.

Wash:

Wash the column with 2-5 CVs of Binding Buffer to remove any unbound impurities.

Elution:

Elute the bound ADCs using a linear gradient from 100% Mobile Phase A to 100% Mobile

Phase B over a specified number of column volumes (e.g., 20-30 CVs).[16] Alternatively, a

step gradient can be used.

Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with

different DARs.
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Fraction Collection:

Collect fractions across the elution gradient.

Regeneration and Storage:

Regenerate the column with a low ionic strength buffer followed by a sanitization solution

(e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% ethanol).[16]

Workflow Diagram:
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Caption: Workflow for separating ADC species by DAR using Hydrophobic Interaction

Chromatography.

Ion Exchange Chromatography (IEX) for Aggregate
and Impurity Removal
Application Note:

IEX separates molecules based on their net surface charge.[10] The conjugation process can

alter the charge of the antibody, and IEX can be used to remove charged impurities,

aggregates, and in some cases, resolve different DAR species. Cation exchange

chromatography (CEX) is commonly used for ADC purification, where the ADC binds to a

negatively charged resin at a pH below its isoelectric point.[4]
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This technique is particularly effective for removing aggregates, as aggregated proteins often

have a greater surface charge than the monomeric form, leading to stronger binding to the IEX

resin.[4] Elution is typically achieved by increasing the ionic strength (salt concentration) or

changing the pH of the mobile phase to disrupt the electrostatic interactions.

Experimental Protocol:

a. Materials:

IEX Column (e.g., a strong or weak cation exchanger like SP Sepharose or CM Sepharose)

Chromatography System

Binding Buffer: A low ionic strength buffer at a pH where the ADC has a net positive charge

(for CEX), e.g., 20 mM Sodium Acetate, pH 5.0.

Elution Buffer: A high ionic strength buffer, e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.

ADC sample, buffer exchanged into the Binding Buffer.

b. Method:

Column Equilibration:

Equilibrate the IEX column with at least 5 CVs of Binding Buffer until the pH and

conductivity of the eluate are the same as the buffer.

Sample Loading:

Load the buffer-exchanged ADC sample onto the column.

Wash:

Wash the column with 2-5 CVs of Binding Buffer to remove any unbound material.

Elution:
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Elute the bound ADC using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 CVs)

or a step gradient.

Monitor the elution profile at 280 nm.

Fraction Collection:

Collect fractions corresponding to the main elution peak. Aggregates and other strongly

binding impurities will elute at higher salt concentrations.

Analysis:

Analyze the collected fractions for purity, aggregate content, and DAR.

Workflow Diagram:
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Caption: Workflow for ADC purification using Ion Exchange Chromatography.

Tangential Flow Filtration (TFF) for Buffer Exchange
and Impurity Removal
Application Note:

TFF is a rapid and efficient method for separating molecules based on size using a semi-

permeable membrane.[12] In ADC purification, it is primarily used for:
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Diafiltration: To remove small molecule impurities such as unconjugated drug, linker, and

organic solvents used in the conjugation reaction.[12] The ADC is retained by the membrane,

while smaller molecules pass through with the permeate.

Concentration: To increase the concentration of the purified ADC.[12]

Buffer Exchange: To transfer the ADC into the final formulation buffer.[12]

TFF is a highly scalable process and is often used as the final step in the purification workflow.

[14]

Experimental Protocol:

a. Materials:

TFF system with a pump, reservoir, and membrane cassette or hollow fiber module (e.g.,

Pellicon® capsules with a 30 kDa molecular weight cut-off membrane).[12]

Diafiltration Buffer: The desired final buffer for the ADC.

ADC solution.

b. Method:

System Setup and Conditioning:

Install the TFF membrane into the system.

Flush the system with purified water and then with the diafiltration buffer to condition the

membrane.[12]

Concentration (Optional, Initial Step):

If the initial ADC solution is dilute, concentrate it to a target concentration (e.g., 25-30 g/L)

by recirculating the solution through the system and removing permeate.[12]

Diafiltration:
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Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition

to the retentate is equal to the permeate flow rate.[12]

Typically, 5-10 diavolumes (the volume of the retentate) are required to achieve sufficient

removal of small molecule impurities.

Final Concentration:

After diafiltration, concentrate the ADC solution to the desired final concentration. It may

be necessary to over-concentrate slightly to account for any dilution during product

recovery.[12]

Product Recovery:

Recover the concentrated and purified ADC from the TFF system.

Workflow Diagram:
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Caption: Workflow for ADC purification and formulation using Tangential Flow Filtration.
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The purification of antibody-drug conjugates is a critical and often complex stage in their

manufacturing process. A thorough understanding of the properties of the ADC and the

potential impurities is essential for developing a robust and efficient purification strategy. The

techniques outlined in this document—Size Exclusion Chromatography, Hydrophobic

Interaction Chromatography, Ion Exchange Chromatography, and Tangential Flow Filtration—

represent the primary tools available to researchers and process development scientists. Often,

a combination of these techniques is required to achieve the high level of purity and

homogeneity demanded for a safe and effective therapeutic product. The provided protocols

and workflows serve as a foundational guide for the purification of ADCs, which should be

further optimized for each specific conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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